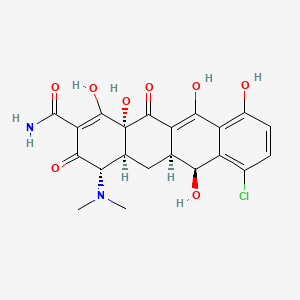
(Z)-rac-Luliconazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-rac-Luliconazole is an antifungal agent belonging to the azole class of compounds. It is primarily used in the treatment of various fungal infections, particularly those affecting the skin. The compound is known for its broad-spectrum antifungal activity and is effective against a wide range of dermatophytes, yeasts, and molds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-rac-Luliconazole involves several steps, starting from readily available starting materials. The key steps typically include the formation of the azole ring and the introduction of the (Z)-configuration. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound is optimized for large-scale manufacturing. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure the compound meets pharmaceutical-grade standards.
化学反应分析
Types of Reactions
(Z)-rac-Luliconazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the azole ring or other functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the azole ring, to form different analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include various analogs and derivatives of this compound, which may have different antifungal properties and pharmacokinetic profiles.
科学研究应用
(Z)-rac-Luliconazole has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying azole chemistry and developing new synthetic methodologies.
Biology: Employed in studies investigating the mechanisms of fungal resistance and the development of new antifungal agents.
Medicine: Used in clinical research to evaluate its efficacy and safety in treating fungal infections.
Industry: Applied in the development of new formulations and delivery systems for antifungal treatments.
作用机制
The antifungal activity of (Z)-rac-Luliconazole is primarily due to its ability to inhibit the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes. By inhibiting this enzyme, this compound disrupts the integrity of the fungal cell membrane, leading to cell death.
相似化合物的比较
Similar Compounds
- Ketoconazole
- Itraconazole
- Fluconazole
- Voriconazole
Comparison
Compared to other azole antifungals, (Z)-rac-Luliconazole is unique due to its (Z)-configuration, which contributes to its high potency and broad-spectrum activity. It also has a favorable pharmacokinetic profile, with good skin penetration and minimal systemic absorption, making it particularly effective for topical applications.
属性
CAS 编号 |
101529-76-4 |
|---|---|
分子式 |
C14H9Cl2N3S2 |
分子量 |
354.3 g/mol |
IUPAC 名称 |
(2Z)-2-[4-(2,4-dichlorophenyl)-1,3-dithiolan-2-ylidene]-2-imidazol-1-ylacetonitrile |
InChI |
InChI=1S/C14H9Cl2N3S2/c15-9-1-2-10(11(16)5-9)13-7-20-14(21-13)12(6-17)19-4-3-18-8-19/h1-5,8,13H,7H2/b14-12- |
InChI 键 |
YTAOBBFIOAEMLL-OWBHPGMISA-N |
手性 SMILES |
C1C(S/C(=C(/C#N)\N2C=CN=C2)/S1)C3=C(C=C(C=C3)Cl)Cl |
规范 SMILES |
C1C(SC(=C(C#N)N2C=CN=C2)S1)C3=C(C=C(C=C3)Cl)Cl |
纯度 |
> 95% |
数量 |
Milligrams-Grams |
同义词 |
(Z)-α-[4-(2,4-Dichlorophenyl)-1,3-dithiolan-2-ylidene]-1H-imidazole-1-acetonitrile |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


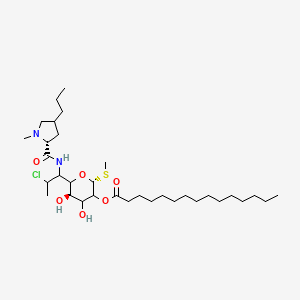

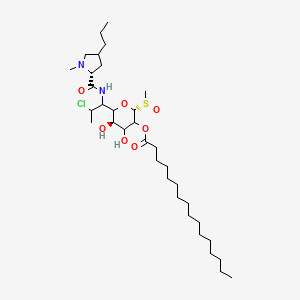
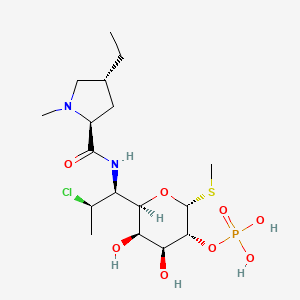
![(2R)-N-[2-chloro-1-[(3R,4R,6R)-3,4,5-trihydroxy-6-methylsulfinyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride](/img/structure/B601441.png)
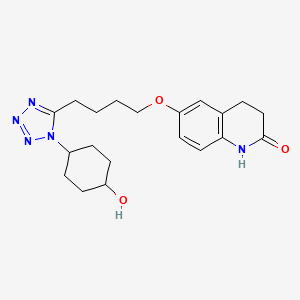
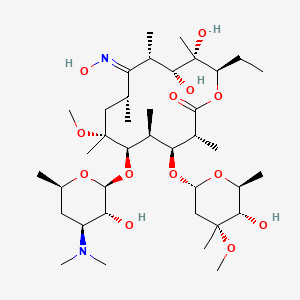
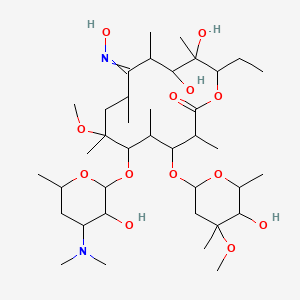
![2-[[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B601447.png)
![(4S)-5,5-dimethyl-2-[[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]methyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B601449.png)
